[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as benzoate, oxolan, and pyrimidinyl moieties. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of the pyrimidinyl group. The final steps involve the addition of benzoate groups through esterification reactions. Common reagents used in these reactions include benzoyl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate
- [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Uniqueness
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate is unique due to the presence of the difluoromethyl group and the specific stereochemistry of its oxolan ring. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C31H24F2N2O9 |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24F2N2O9/c32-25(33)21-16-35(31(40)34-26(21)36)27-24(44-30(39)20-14-8-3-9-15-20)23(43-29(38)19-12-6-2-7-13-19)22(42-27)17-41-28(37)18-10-4-1-5-11-18/h1-16,22-25,27H,17H2,(H,34,36,40)/t22-,23?,24+,27-/m1/s1 |
InChI Key |
HCMYNQAVISEHFG-XIEDICHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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